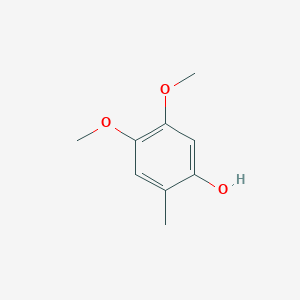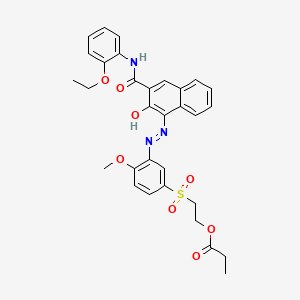
N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, hydroxy, methoxy, sulphonyl, and azo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene core, followed by the introduction of the azo group, and finally the attachment of the various substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving the desired quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form amines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the azo group may produce corresponding amines.
Scientific Research Applications
N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)-3-hydroxy-4-((2-ethoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-carboxamide
- N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-carboxylic acid
Uniqueness
N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Properties
CAS No. |
85959-50-8 |
|---|---|
Molecular Formula |
C31H31N3O8S |
Molecular Weight |
605.7 g/mol |
IUPAC Name |
2-[3-[[3-[(2-ethoxyphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-methoxyphenyl]sulfonylethyl propanoate |
InChI |
InChI=1S/C31H31N3O8S/c1-4-28(35)42-16-17-43(38,39)21-14-15-26(40-3)25(19-21)33-34-29-22-11-7-6-10-20(22)18-23(30(29)36)31(37)32-24-12-8-9-13-27(24)41-5-2/h6-15,18-19,36H,4-5,16-17H2,1-3H3,(H,32,37) |
InChI Key |
BSSXMVCDPQLNBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCS(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


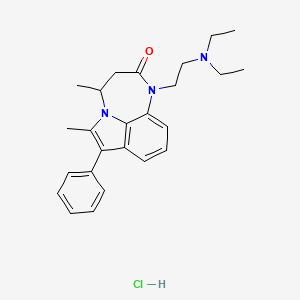

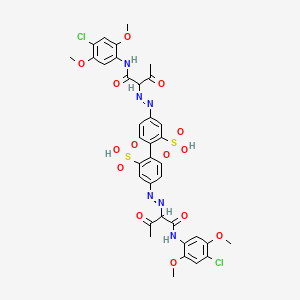
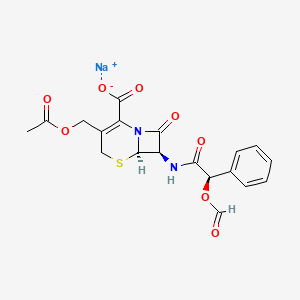
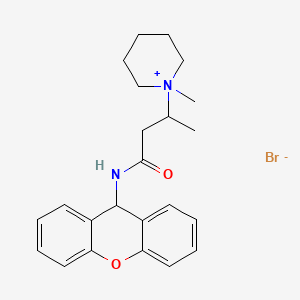

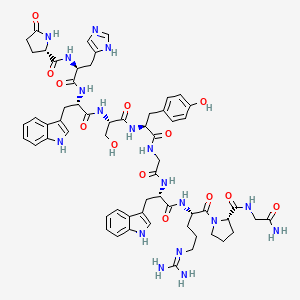
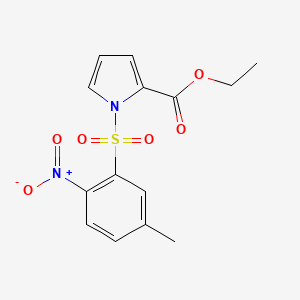

![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)


![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)
